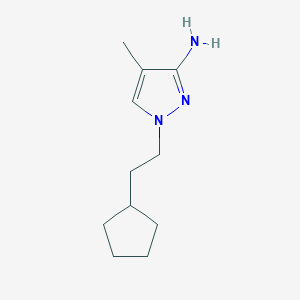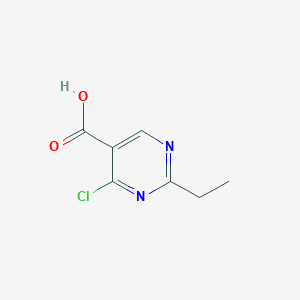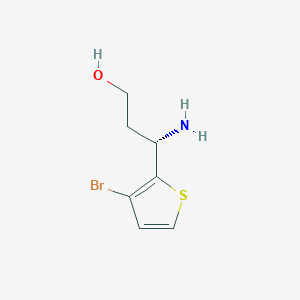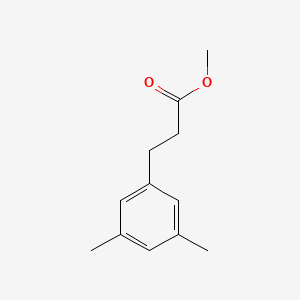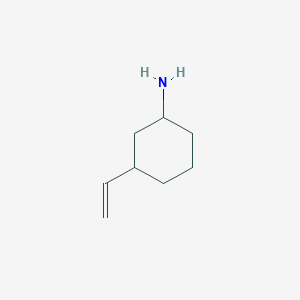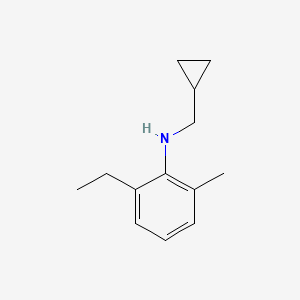
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is an organic compound that belongs to the class of anilines It features a cyclopropylmethyl group attached to the nitrogen atom, an ethyl group at the second position, and a methyl group at the sixth position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-ethyl-6-methylaniline, is prepared through standard aniline synthesis methods.
Cyclopropylmethylation: The aniline derivative undergoes a cyclopropylmethylation reaction. This can be achieved using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated anilines, nitroanilines.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance its binding affinity to certain enzymes or receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyclopropylmethyl)-2-ethyl-4-methylaniline
- N-(cyclopropylmethyl)-2-ethyl-6-chloroaniline
- N-(cyclopropylmethyl)-2-ethyl-6-fluoroaniline
Uniqueness
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline is unique due to the specific positioning of the ethyl and methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group further distinguishes it from other aniline derivatives, potentially enhancing its stability and binding properties .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C13H19N/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h4-6,11,14H,3,7-9H2,1-2H3 |
Clé InChI |
XSGMKUAAWLWFQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NCC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


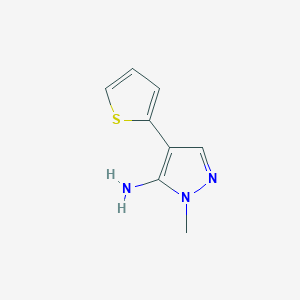


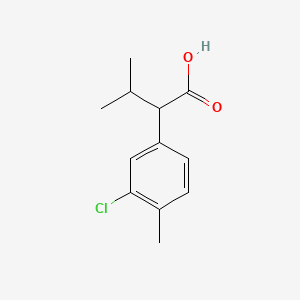
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
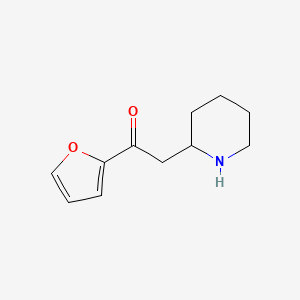

![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
